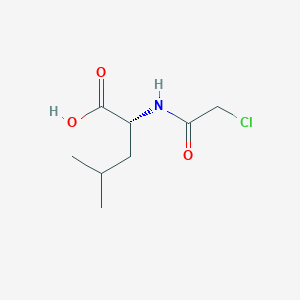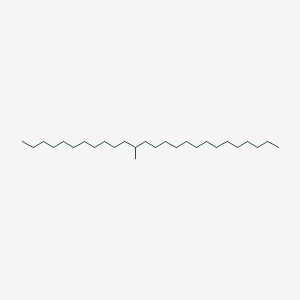![molecular formula C16H15NO4 B14487912 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid CAS No. 63504-70-1](/img/structure/B14487912.png)
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a methyl group and a nitrophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a methyl-substituted benzoic acid, followed by further functional group modifications. For instance, the nitration of 2-methylbenzoic acid can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 2-methyl-3-nitrobenzoic acid . This intermediate can then undergo a Friedel-Crafts alkylation reaction with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
化学反応の分析
Types of Reactions
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted aromatic compounds: Formed by nucleophilic aromatic substitution reactions.
科学的研究の応用
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the additional methyl group on the phenyl ring.
3-Nitro-o-toluic acid: Another name for 2-Methyl-3-nitrobenzoic acid.
Methyl 2-methyl-3-nitrobenzoate: An ester derivative of 2-Methyl-3-nitrobenzoic acid.
Uniqueness
2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid is unique due to the presence of both a nitrophenylmethyl group and a methyl group on the benzoic acid core. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
特性
CAS番号 |
63504-70-1 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
2-methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-10-5-3-7-13(15(10)17(20)21)9-12-6-4-8-14(11(12)2)16(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
InChIキー |
DQFMBHXMXBLNGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC2=C(C(=CC=C2)C(=O)O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


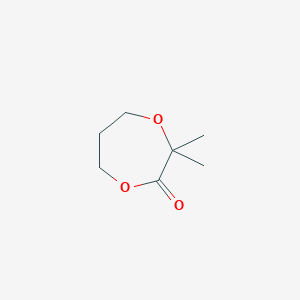
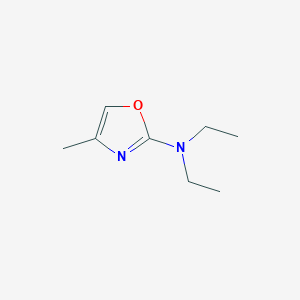

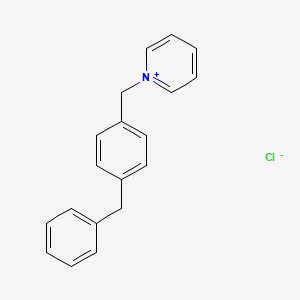
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
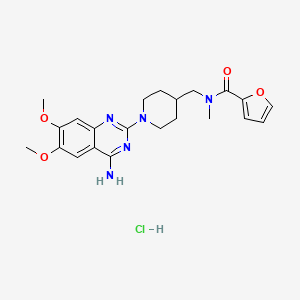
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
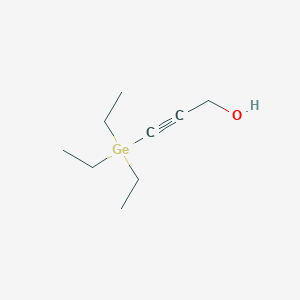
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
